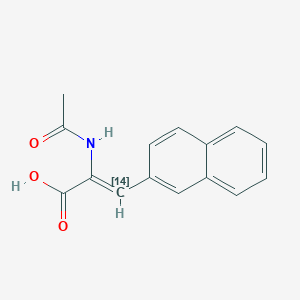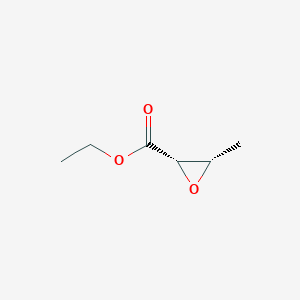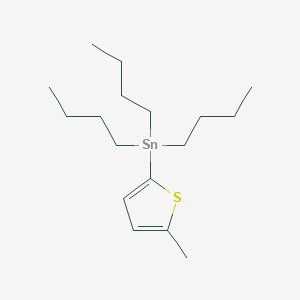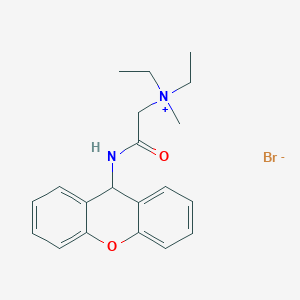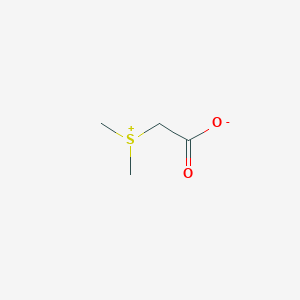
Sulfobetaine
説明
Sulfobetaines are zwitterionic compounds that contain both positively charged quaternary ammonium and negatively charged sulfonate groups within a single molecular unit. Their unique structure makes them intriguing for various applications due to properties such as good solubility in water and low toxicity. Sulfobetaines have received increasing attention in recent years, particularly for their biotolerance and ultralow-fouling behavior on surfaces, which suppresses protein adsorption and enhances anti-fouling properties .
Molecular Structure Analysis
The chemical formula of sulfobetaine is C4H8O2S , with a molecular weight of approximately 120.17 g/mol . It consists of a sulfonium betaine structure, specifically (dimethylsulfonio)acetate , which serves as a conjugate base of (carboxymethyl)(dimethyl)sulfonium . The zwitterionic nature of sulfobetaines contributes to their unique properties .
Chemical Reactions Analysis
Sulfobetaines exhibit an unusual behavior in solution: an upper critical solution temperature (UCST) . This means they undergo a coil-to-globule collapse transition upon cooling. The UCST-type behavior arises from their electrically neutral behavior over a wide pH range (approximately 2–14). The balance of interactions between charged groups, water, and inner salt formation influences their solubility and phase transition. The UCST temperature is sensitive to factors such as molar mass, polymer architecture, solvent isotopes, and the addition of salts to the solution .
Physical And Chemical Properties Analysis
科学的研究の応用
Drug Delivery Systems
Sulfobetaine polymers have been used to enhance the permeability of drugs into multicellular tumor spheroids (MCTSs). These polymers serve as highly permeable nanocarriers, enabling drugs to reach the center region of the hepatocyte MCTS . This application is particularly important in cancer treatment, where effective drug delivery can significantly improve treatment outcomes .
Inhibiting Protein Interaction
Sulfobetaine-coated lyotropic liquid crystalline nanogels (LLCNs) have been shown to inhibit their interaction with proteins. This property is particularly useful when these nanogels are administered in vivo, where they are exposed to a biological environment and interact with proteins .
Mitigating Surface Fouling
Sulfobetaines have been explored for use in mitigating surface fouling. They have been shown to reduce protein adsorption, limit cellular adhesion, and promote increased functional lifetimes and limited inflammatory responses when applied to implanted materials and devices .
Development of Bio-inert Material Interfaces
Epoxylated zwitterionic polymers, a type of sulfobetaine polymer, provide a potential opportunity for surface grafting of zwitterions on next-generation medical devices. This leads to the development of bio-inert material interfaces .
Surfactant in Material Science
Sulfobetaine derivatives have been used as surfactants in material science .
Anti-infective Agent in Pharmacology
Sulfobetaine derivatives have also been used as anti-infective agents in pharmacology .
作用機序
Target of Action
Sulfobetaines are a type of zwitterionic surfactants . They are electroneutral salts, which have in the same molecule, two ionic centers with different charge . Their primary targets are the surfaces they come into contact with, including biological surfaces such as skin and eyes . They also interact with proteins and cells .
Mode of Action
Sulfobetaines interact with their targets through electrostatic interactions . They can form aggregates with the hydrophobic blocks of polymer molecules, reducing the bulk viscosity . Zwitterionic surfactant aralkyl substituted alkyl sulfobetaine bsb molecules can build “bridges” between different polymer molecules through hydrogen bonding and electrostatic interaction .
Biochemical Pathways
It is known that they can affect the intrinsic coagulation pathway . They display a strong inhibitory effect on this pathway, which is associated with a significant decrease in the coagulation factor activity .
Pharmacokinetics
For example, in siloxane-based biostable polycarbonateurethanes (PCUs), the insertion of sulfobetaine led to a decrease in the molecular weight and polydispersity index (PDI) of the material .
Result of Action
The incorporation of sulfobetaine into materials can lead to various effects. For instance, in pH-responsive micelles with positive charges, the incorporation of sulfobetaine led to a decrease in cytotoxicity, hemolysis, RBC deformability, activated partial thromboplastin time (APTT), prothrombin time (PT), platelet activation, protein (albumin, fibrinogen, plasma) adsorption, phagocytosis, and in vivo biodistribution .
Action Environment
The action of sulfobetaines can be influenced by various environmental factors. For example, the activity of sulfobetaines as antibacterial agents strongly depends on the length of the alkyl chain . Additionally, the interaction between sulfobetaines and proteins or cells can be affected by the concentration of the sulfobetaine .
特性
IUPAC Name |
2-dimethylsulfonioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDWGZCVUAZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197081 | |
| Record name | Dimethylsulfonioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4727-41-7 | |
| Record name | Dimethylsulfonioacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylsulfonioacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylsulfonioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOBETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do sulfobetaines interact with biological systems, and what are the downstream effects?
A1: Sulfobetaines are known for their excellent biocompatibility, largely attributed to their unique zwitterionic nature. They form a tightly bound hydration shell through strong ion-dipole interactions with water molecules []. This hydration layer acts as a barrier, effectively reducing non-specific protein adsorption [, , ], cell adhesion [, , , ], and bacterial attachment [, ]. This characteristic renders them highly desirable for biomedical applications, especially in developing anti-fouling materials [, , ] and blood-contacting devices [, , ].
Q2: What is the general structure of a sulfobetaine molecule?
A2: Sulfobetaines are characterized by the presence of both a quaternary ammonium cation and a sulfonate anion within the same molecule, typically separated by a short alkyl chain. This arrangement leads to overall electroneutrality despite the presence of charged groups.
Q3: Is there spectroscopic data available that confirms the presence of sulfobetaine on modified surfaces?
A3: Yes, several studies utilize spectroscopic techniques to confirm the successful incorporation of sulfobetaine. For instance, Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) and X-ray Photoelectron Spectroscopy (XPS) are commonly employed to verify the presence of characteristic chemical bonds associated with sulfobetaine on modified surfaces [, , ].
Q4: How stable are sulfobetaine-based surfactants under harsh reservoir conditions?
A4: Sulfobetaine surfactants exhibit remarkable stability in high salinity and high-temperature environments, often encountered in enhanced oil recovery (EOR) applications [, , ]. Studies have shown that compared to other ionic surfactants like carboxylates and sulfates, sulfobetaines demonstrate superior long-term thermal stability at elevated temperatures (e.g., 95 °C for 150 days) and high salinity (e.g., TDS = 57,600 ppm) []. This makes them promising candidates for enhancing oil recovery in challenging reservoir conditions.
Q5: How does the incorporation of sulfobetaine into polymers impact their properties and applications?
A5: Incorporating sulfobetaine into polymer matrices significantly alters their properties, enhancing their hydrophilicity and biocompatibility [, , ]. For instance, sulfobetaine-modified poly(vinylidene fluoride) (PVDF) membranes demonstrate significantly improved anti-protein-fouling performance, critical in water treatment and biomedical applications []. The presence of the amide group in the sulfobetaine structure contributes to enhanced hydrophilicity and stability, leading to a more robust anti-fouling performance [].
Q6: Have there been any computational studies exploring the interactions of sulfobetaines at the molecular level?
A6: Yes, molecular simulations have been employed to understand the self-assembled structure and behavior of sulfobetaine monolayers. For instance, molecular dynamics simulations revealed that sulfobetaine forms a stable, ordered monolayer on gold (Au (111)) surfaces []. The simulations provided insights into the orientation of sulfobetaine molecules on the surface and the formation of a robust water film, further supporting their anti-fouling properties.
Q7: How do structural modifications of the sulfobetaine molecule affect its properties and applications?
A7: Structural modifications in the sulfobetaine molecule, like varying the alkyl chain length, introducing hydroxyl groups, or changing the counterions, significantly influence their surface activity, critical micelle concentration (CMC), and interfacial tension properties [, ]. For example, increasing the alkyl chain length generally leads to lower CMC values and reduced surface tension []. These modifications allow for tailoring the properties of sulfobetaines for specific applications, such as enhanced oil recovery, detergency, or surface modification.
Q8: How does the length of the carbon spacer between the charged groups in sulfobetaines influence their antifouling properties?
A8: The length of the carbon spacer between the positively charged quaternary ammonium group and the negatively charged sulfonate group in sulfobetaines plays a crucial role in their antifouling performance. Studies comparing sulfobetaines with varying spacer lengths (SB-2 with two methylene groups, SB-3 with three methylene groups) revealed that both the spacer length and the nature of the charged groups influence the antifouling capacity []. Understanding this relationship allows for optimizing the sulfobetaine structure for specific anti-fouling applications.
Q9: How do different formulation strategies impact the stability and efficacy of sulfobetaine-based materials?
A9: Formulating stable and effective sulfobetaine-based materials requires careful consideration of factors like concentration, solvent, and potential interactions with other components. For example, in the context of antimicrobial applications, incorporating sulfobetaines into polymer matrices at specific concentrations can influence their activity against different microbial strains []. Additionally, the choice of solvent and polymerization techniques can affect the final properties and efficacy of sulfobetaine-based coatings and materials.
Q10: Are there specific SHE regulations governing the use and disposal of sulfobetaine-based materials?
A10: SHE regulations regarding sulfobetaines can vary depending on the specific application, the sulfobetaine derivative in question, and the geographical location. While generally considered biocompatible, it is crucial to consult and adhere to the relevant safety data sheets and regulations when handling, using, and disposing of sulfobetaine-based materials.
Q11: What is the biocompatibility of sulfobetaine-modified materials for biomedical applications?
A11: Sulfobetaine-modified materials have demonstrated excellent biocompatibility in various studies [, , , ]. For example, sulfobetaine-modified poly(ethylene terephthalate) (PET) films showed reduced platelet adhesion and activation compared to unmodified PET, indicating improved blood compatibility []. Moreover, these modified surfaces exhibited suppressed inflammatory responses, suggesting their potential for use in blood-contacting devices and other biomedical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




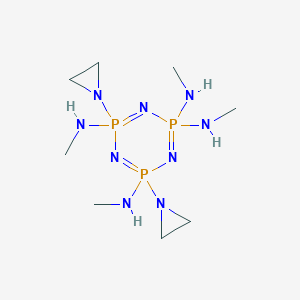
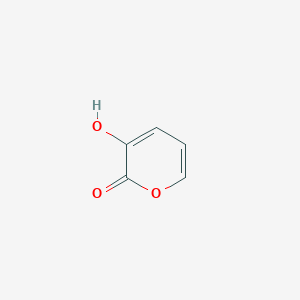

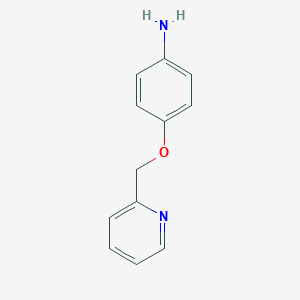
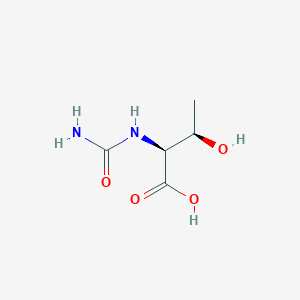

![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
